N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide
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Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H17ClFN7O2 and its molecular weight is 477.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.1116287 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent.
Biochemical Analysis
Biochemical Properties
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Notably, it acts as an inhibitor of Akt kinases, which are critical regulators of cell survival and proliferation . The compound binds to the ATP-binding site of Akt kinases, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell growth and survival, making it a promising candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by blocking the Akt signaling pathway . This leads to a reduction in cell survival and an increase in programmed cell death. Additionally, the compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . These cellular effects highlight the potential of this compound as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of Akt kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, such as mTOR and GSK-3β, which are involved in cell growth and survival pathways . By blocking these pathways, the compound effectively halts cancer cell proliferation and induces apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of Akt kinase activity and prolonged anti-proliferative effects in cancer cells . These findings suggest that the compound maintains its efficacy over time, making it a viable candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the urine . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of specific metabolites, which may have implications for its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on Akt kinases . Additionally, the compound’s distribution within tissues is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its intracellular targets effectively.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with Akt kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles within the cell . This subcellular targeting is essential for the compound’s ability to modulate cellular signaling pathways and exert its therapeutic effects.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN7O2/c1-14-10-20(29-21(33)12-34-18-8-4-16(25)5-9-18)32(30-14)23-19-11-28-31(22(19)26-13-27-23)17-6-2-15(24)3-7-17/h2-11,13H,12H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFFILASFKQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.